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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the automated synthesis
of RNA oligonucleotides containing modified nucleobases using phosphoramidite chemistry.
This powerful technique is essential for a wide range of applications in molecular biology, drug
development, and diagnostics, including the synthesis of sSiRNAs, aptamers, and ribozymes
with enhanced stability, functionality, or labeling.

Introduction to Automated RNA Synthesis

Automated solid-phase synthesis using phosphoramidite chemistry is the standard method for
producing high-purity, custom RNA sequences.[1][2] The process involves the sequential
addition of ribonucleoside phosphoramidites to a growing RNA chain attached to a solid
support.[1] A key challenge in RNA synthesis, compared to DNA synthesis, is the presence of
the 2'-hydroxyl group on the ribose sugar, which must be protected during synthesis to prevent
unwanted side reactions and chain degradation.[3]

The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
[1][2] Modified RNA oligonucleotides are synthesized by incorporating phosphoramidites of
modified nucleosides at specific positions during this cycle.[3][4] These modifications can
enhance properties such as nuclease resistance, binding affinity, and cellular uptake, or
introduce labels for detection.[4]
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Materials and Reagents
Standard and Modified Phosphoramidites

A wide variety of standard and modified phosphoramidites are commercially available.[5][6]

Phosphoramidite Type

Protecting Groups

Supplier Examples

Standard RNA

Phosphoramidites

5-DMT, 2'-TBDMS or 2'-TOM,
Base-specific acyl groups (Bz,
Ac, iBu, Pac)

Glen Research, ChemGenes,

BroadPharm

Modified Base

Phosphoramidites

Same as standard, with

modified nucleobase

Glen Research, Amerigo

Scientific

Backbone Modification

Phosphoramidites

e.g., Methylphosphonates

Custom Synthesis

Functional Group

Phosphoramidites

Amino-modifiers, Thiol-
modifiers, Photocleavable

linkers

Glen Research

Reagents for Automated Synthesis

Reagent

Function

Activator

(e.g., 5-Ethylthio-1H-tetrazole) Catalyzes the

coupling reaction.

Capping Reagents

(e.g., Acetic Anhydride, N-Methylimidazole)

Blocks unreacted 5'-hydroxyl groups.

Oxidizing Agent

(e.g., lodine solution) Oxidizes the phosphite

triester to a stable phosphate triester.

Deblocking Agent

(e.g., Trichloroacetic acid in Dichloromethane)

Removes the 5'-DMT protecting group.

Anhydrous Acetonitrile

Main solvent for synthesis.

Reagents for Deprotection and Purification
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Reagent Function

Methylamine in ethanol/water (EMAM) or

Cleavage & Base Deprotection _ _
Ammonia/Methylamine (AMA)

Triethylamine trihydrofluoride (TEA-3HF) in

2'-Hydroxyl Deprotection
DMSO or NMP

HPLC-grade solvents (e.g., Acetonitrile,

Purification Buffers ] ]
Triethylammonium acetate)

Experimental Protocols
Protocol for Automated RNA Synthesis

This protocol outlines the standard steps performed by an automated DNA/RNA synthesizer.

Workflow for Automated RNA Synthesis:
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Automated RNA Synthesis Cycle

Solid-Phase Synthesis

Start with Solid Support
(e.g., CPG with first nucleoside)

1. Deblocking
(Removal of 5-DMT)

2. Coupling
(Addition of next phosphoramidite)

3. Capping

(Blocking of unreacted 5'-OH) Next cycle

4. Oxidation
(HUDRCAED)!

Repeat Cycle for
Desired Sequence Length

inal cycle

Completed RNA on Solid Support

Click to download full resolution via product page

Caption: The four-step cycle of automated solid-phase RNA synthesis.
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Procedure:
e Preparation:

o Dissolve standard and modified phosphoramidites in anhydrous acetonitrile to the
recommended concentration (e.g., 0.1 M).[7]

o Install the phosphoramidite vials and all other necessary reagents on the automated
synthesizer.

o Program the desired RNA sequence into the synthesizer software, specifying the positions
for modified bases.

o Synthesis Cycle: The synthesizer will automatically perform the following steps for each
nucleotide addition:[1]

o Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound
nucleoside using a solution of trichloroacetic acid in dichloromethane.

o Coupling: The next phosphoramidite, activated by an activator like 5-ethylthio-1H-
tetrazole, is coupled to the free 5'-hydroxyl group. Coupling times for RNA synthesis are
typically longer than for DNA synthesis.[8]

o Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g.,
acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.

o Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
phosphate triester using an iodine solution.

o Completion: After the final cycle, the synthesis is complete, and the RNA oligonucleotide
remains attached to the solid support with all protecting groups intact.

Protocol for Deprotection of Modified RNA

The deprotection of RNA is a critical two-step process to remove all protecting groups.[9]

Workflow for RNA Deprotection and Purification:
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Deprotection

RNA on Solid Support

Step 1: Cleavage and

Base Deprotection
(e.g., EMAM or AMA)

Step 2: 2'-OH Deprotection
(e.g., TEA-3HF in DMSO)

Purification
A4

Crude Deprotected RNA

Purification
(e.g., HPLC, SPE)

Purified RNA

RNA Deprotection and Purification Workflow

Click to download full resolution via product page

Caption: The sequential process of RNA deprotection and purification.

Procedure:

+ Cleavage and Base Deprotection:[10]
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o Transfer the solid support from the synthesis column to a screw-cap vial.

o Add a solution of methylamine in ethanol/water (EMAM) or a mixture of ammonium
hydroxide and agueous methylamine (AMA).

o Incubate at a specified temperature (e.g., 65°C) for a defined time (e.g., 10-20 minutes) to
cleave the RNA from the support and remove the protecting groups from the phosphate
backbone and the nucleobases.

o Dry the resulting solution.

e Removal of 2'-Hydroxyl Protecting Groups (Desilylation):[8][10]
o Re-dissolve the dried oligo in anhydrous dimethyl sulfoxide (DMSO).
o Add triethylamine trihydrofluoride (TEA-3HF).
o Incubate at 65°C for approximately 2.5 hours.
o Quench the reaction and precipitate the RNA oligonucleotide.

Deprotection Conditions Summary:

Step Reagent Temperature (°C) Duration

Cleavage & Base )
] EMAM or AMA 65 10-20 min
Deprotection

2'-OH Deprotection TEA-3HF in DMSO 65 2.5 hours

Protocol for Purification of Synthetic RNA

Purification is essential to remove truncated sequences and other impurities.[11][12] High-
performance liquid chromatography (HPLC) is a common method for purifying synthetic RNA.
[13]

Procedure (using Reversed-Phase HPLC):

e Preparation:
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o Dissolve the crude, deprotected RNA in an appropriate aqueous buffer.

o Prepare mobile phases for HPLC (e.g., Buffer A: 0.1 M Triethylammonium acetate (TEAA)
in water; Buffer B: 0.1 M TEAA in acetonitrile).

e HPLC Purification:

o Inject the dissolved RNA onto a reversed-phase HPLC column.

o Elute the RNA using a gradient of increasing Buffer B concentration.

o Monitor the elution profile at 260 nm and collect the fractions corresponding to the full-
length product.

o Desalting:
o Pool the fractions containing the pure RNA.
o Remove the HPLC buffer salts using a desalting column or by ethanol precipitation.
o Dry the final purified RNA oligonucleotide.

Comparison of Purification Methods:

Method Principle Purity Throughput

Separation based on
hydrophobicity (DMT- High (>90%) Low to Medium

Reversed-Phase

HPLC
on or off).[12]
Separation based on
lon-Exchange HPLC charge (phosphate Very High (>95%) Low
backbone).[13]
Cartridge-based
Solid-Phase purification, often for _ _
) ) Medium High
Extraction (SPE) desalting or DMT-on

purification.[12]
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Analysis of Modified RNA

Confirmation of the identity and purity of the synthesized modified RNA is crucial.

Mass Spectrometry

e Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/lonization
(MALDI) mass spectrometry.[14]

e Purpose: To confirm the molecular weight of the synthesized RNA, verifying the incorporation
of modified bases.

e Procedure:
o Prepare a dilute solution of the purified RNA.
o Analyze using an ESI or MALDI mass spectrometer.

o Compare the observed mass with the calculated theoretical mass.

HPLC and Gel Electrophoresis

e Technique: Analytical HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).
e Purpose: To assess the purity of the final product.
e Procedure:

o Run a small aliquot of the purified RNA on an analytical HPLC column or a denaturing
PAGE gel.

o The presence of a single major peak or band indicates high purity.

Conclusion

The automated synthesis of RNA with modified phosphoramidites is a robust and versatile
technology that enables the production of custom RNA molecules for a wide array of research
and therapeutic applications.[15] Careful adherence to optimized protocols for synthesis,
deprotection, and purification is essential for obtaining high-quality modified RNA

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.researchgate.net/publication/6166375_Identifying_modifications_in_RNA_by_MALDI_mass_spectrometry
https://broadpharm.com/blog/Modified-Phosphoramidites-in-RNAi-Research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Applicat?qn

Check Availability & Pricing

oligonucleotides. The analytical techniques described are critical for verifying the successful
synthesis and purity of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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